1-Phenyl-2H,2H-perfluorononane-1,3-dione
Overview
Description
1-Phenyl-2H,2H-perfluorononane-1,3-dione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2H,2H-perfluorononane-1,3-dione typically involves the introduction of fluorine atoms into a nonane-1,3-dione backbone. This can be achieved through various fluorination techniques, including direct fluorination using elemental fluorine or through the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often carried out under controlled conditions to ensure safety and efficiency. The use of specialized equipment and adherence to stringent safety protocols are essential due to the highly reactive nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2H,2H-perfluorononane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products
Scientific Research Applications
1-Phenyl-2H,2H-perfluorononane-1,3-dione finds applications in several scientific domains:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants due to its chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1-Phenyl-2H,2H-perfluorononane-1,3-dione involves its interaction with molecular targets through its fluorinated moieties. The presence of fluorine atoms can enhance binding affinity to specific proteins or enzymes, thereby modulating their activity. The compound’s stability and resistance to metabolic degradation also contribute to its prolonged effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol
- Bis(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl) azodicarboxylate
Uniqueness
Compared to similar compounds, 1-Phenyl-2H,2H-perfluorononane-1,3-dione stands out due to its specific structural configuration, which imparts unique reactivity and stability. Its phenyl group further enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-phenylnonane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F13O2/c16-10(17,9(30)6-8(29)7-4-2-1-3-5-7)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSBONQIRUMUCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F13O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382161 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99338-16-6 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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